molecular formula C15H19NO2 B7807851 4-(Cyclohexylmethoxy)-3-methoxybenzonitrile

4-(Cyclohexylmethoxy)-3-methoxybenzonitrile

Cat. No.: B7807851
M. Wt: 245.32 g/mol
InChI Key: MSMOJAVJRWIQJS-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)-3-methoxybenzonitrile is an organic compound that features a benzonitrile core substituted with cyclohexylmethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)-3-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzonitrile and cyclohexylmethanol.

    Etherification Reaction: The hydroxyl group of 4-hydroxy-3-methoxybenzonitrile is etherified with cyclohexylmethanol in the presence of a suitable base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids (e.g., sulfuric acid) or halogens (e.g., bromine) as reagents.

Major Products

    Oxidation: Formation of 4-(Cyclohexylmethoxy)-3-methoxybenzoic acid.

    Reduction: Formation of 4-(Cyclohexylmethoxy)-3-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclohexylmethoxy)-3-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylmethoxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(Cyclohexylmethoxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(Cyclohexylmethoxy)-3-methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

4-(Cyclohexylmethoxy)-3-methoxybenzonitrile is unique due to the presence of both cyclohexylmethoxy and methoxy groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h7-9,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMOJAVJRWIQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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